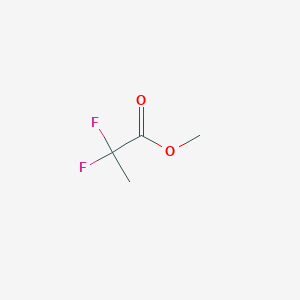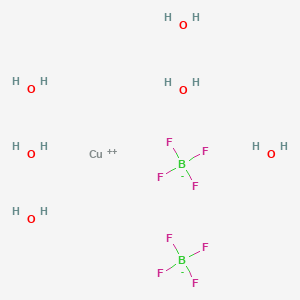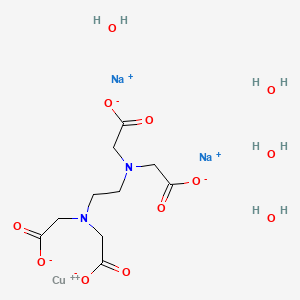
Kupfer(II)-Ethylendiamintetraacetat-Dinatriumsalz-Tetrahydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylenediaminetetraacetic acid copper(II) disodium salt tetrahydrate (EDTA-CuNa2) is an important chelating agent used in a variety of laboratory and industrial applications. It is a water-soluble, organic compound composed of four carboxylic acid groups and two amine groups, bound to a copper(II) cation. EDTA-CuNa2 is used in a variety of research applications, including in biochemistry, molecular biology, and inorganic chemistry. It is also used as a chelating agent for metal ions in industrial and commercial applications.
Wissenschaftliche Forschungsanwendungen
Beseitigung der Enzyminhibition
Kupfer(II)-Ethylendiamintetraacetat-Dinatriumsalz-Tetrahydrat wird verwendet, um die Hemmung von enzymkatalysierten Reaktionen durch Spuren von Schwermetallen zu beseitigen . Dies ist besonders nützlich in der biochemischen Forschung, wo Schwermetalle die untersuchten Reaktionen stören können.
Landwirtschaft und Gartenbau
Diese Verbindung ist ein stabiler, wasserlöslicher Metallchelat, der hauptsächlich in der Landwirtschaft und im Gartenbau als Mikronährstoff verwendet wird . Es wird verwendet, um Kupfermangel bei Pflanzen zu verhindern und zu beheben, wodurch gesundes Wachstum und Entwicklung gefördert werden.
Wirkmechanismus
Target of Action
Ethylenediaminetetraacetic Acidcopper(II) Disodium Salt Tetrahydrate, also known as EDTA Copper, is primarily targeted at heavy metal ions in the environment . It is a stable water-soluble metal chelate that binds to these ions, forming a ring-like complex .
Mode of Action
The mode of action of Ethylenediaminetetraacetic Acidcopper(II) Disodium Salt Tetrahydrate involves the formation of chelates with heavy metal ions . This interaction results in the neutralization of the metal ions, preventing them from participating in chemical reactions that could be harmful .
Biochemical Pathways
Ethylenediaminetetraacetic Acidcopper(II) Disodium Salt Tetrahydrate affects the biochemical pathways involving heavy metal ions . By chelating these ions, it disrupts their normal function in these pathways, potentially altering the downstream effects .
Pharmacokinetics
As a water-soluble compound , it is likely to have good bioavailability. Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its size, charge, and the presence of the chelated metal ions.
Result of Action
The primary result of the action of Ethylenediaminetetraacetic Acidcopper(II) Disodium Salt Tetrahydrate is the elimination of the inhibitory effects of heavy metal ions on enzyme-catalyzed reactions . This can have various molecular and cellular effects, depending on the specific enzymes and reactions involved.
Action Environment
The action, efficacy, and stability of Ethylenediaminetetraacetic Acidcopper(II) Disodium Salt Tetrahydrate can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be less effective in non-aqueous environments. Additionally, its stability and efficacy may be affected by factors such as pH, temperature, and the presence of other ions or molecules that could interfere with its chelating activity.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethylenediaminetetraacetic Acidcopper(II) Disodium Salt Tetrahydrate involves the reaction of copper(II) oxide with ethylenediaminetetraacetic acid disodium salt in the presence of water and heat.", "Starting Materials": [ "Copper(II) oxide", "Ethylenediaminetetraacetic acid disodium salt", "Water" ], "Reaction": [ "Mix copper(II) oxide and ethylenediaminetetraacetic acid disodium salt in a 1:1 molar ratio in a reaction vessel", "Add water to the reaction vessel to create a slurry", "Heat the slurry to 80-90°C and stir for 2-3 hours", "Cool the mixture to room temperature and filter the resulting solid", "Wash the solid with water and dry in a vacuum oven to obtain Ethylenediaminetetraacetic Acidcopper(II) Disodium Salt Tetrahydrate" ] } | |
| 39208-15-6 | |
Molekularformel |
C10H14CuN2NaO9- |
Molekulargewicht |
392.76 g/mol |
IUPAC-Name |
copper;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate |
InChI |
InChI=1S/C10H16N2O8.Cu.Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2/q;+2;+1;/p-4 |
InChI-Schlüssel |
HLMXTKWKBRVCBO-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Cu] |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Cu+2] |
Physikalische Beschreibung |
Blue odorless powder; [Akzo Nobel MSDS] |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
61916-40-3 73637-19-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


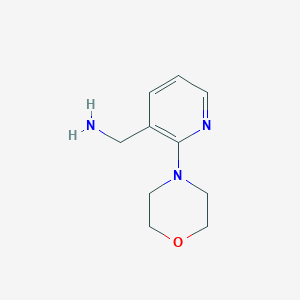
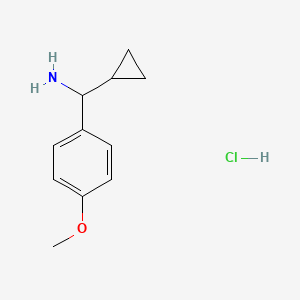
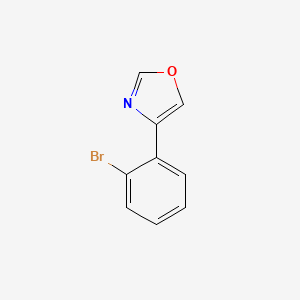
![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate](/img/structure/B1591550.png)
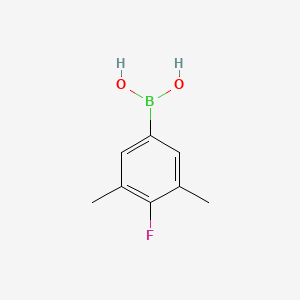
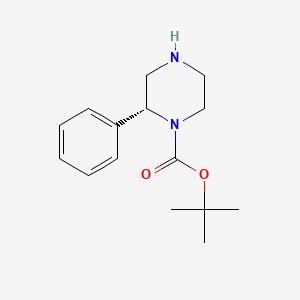
![7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1591553.png)




